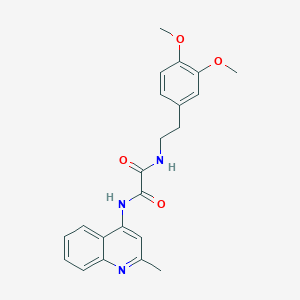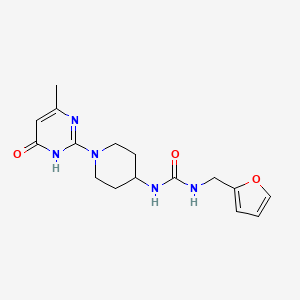
1-(Furan-2-ylmethyl)-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "1-(Furan-2-ylmethyl)-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea," typically involves the coupling of furfural with urea. This process yields compounds with notable bioactivity against various pathogens, indicating their potential utility in medicinal chemistry. For example, the synthesis and bioactivity of similar urea compounds have been explored, demonstrating the methods for creating these substances and their broad spectrum of activity (Donlawson et al., 2020; Orie et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves sophisticated techniques such as GC-MS, FTIR, and NMR spectroscopy. These methods confirm the structural integrity and composition of the synthesized compounds, ensuring they match the expected chemical profiles (Orie et al., 2019; Alabi et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of urea derivatives are of particular interest due to their potential biological activities. For instance, studies on the synthesis of urea derivatives have revealed anti-inflammatory, antibacterial, and antifungal properties, underscoring the chemical's versatility and utility in drug development (Tale et al., 2011; Rose et al., 2010).
Physical Properties Analysis
The physical properties of "this compound" and related compounds include their solubility, melting point, and stability. These properties are critical for determining the compound's applicability in different solvents and conditions, affecting its use in pharmaceutical formulations (Gabriele et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and behavior under various chemical conditions, play a significant role in the compound's applications in synthesis and drug development. The compound's interactions and reactions offer insights into its potential use in creating more complex molecules or as a target for pharmacological intervention (Don-lawson et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
- Abdelrazek et al. (2010) explored the dimerization of compounds similar to 1-(Furan-2-ylmethyl)-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea, resulting in the creation of new heterocyclic compounds with potential pharmaceutical applications (Abdelrazek et al., 2010).
Potential in Medicinal Applications
- Donlawson et al. (2020) synthesized a related compound and found it to exhibit broad-spectrum activity against various pathogens, suggesting potential for developing new drugs (Donlawson et al., 2020).
Development of Biologically Active Compounds
- Aniskova et al. (2017) described the synthesis of biologically active compounds, including those containing pyrimidine and pyridazine fragments, using building blocks related to the compound (Aniskova et al., 2017).
Role in Synthesis of Pyrimidinones and Pyridazines
- Booth et al. (2001) investigated reactions involving urea derivatives, leading to the formation of pyrimidinones and pyridazines, which are structural components of the compound (Booth et al., 2001).
Synthesis of Glycosidase Inhibitors
- García-Moreno et al. (2004) developed a method for synthesizing ring-modified analogues of glycosidase inhibitors using a process involving compounds structurally related to this compound (García-Moreno et al., 2004).
Production of Novel Compounds for Pharmaceutical and Chemical Industries
- Orie et al. (2019) reported the synthesis of a novel compound with potential applications in pharmaceutical and chemical industries, using a process involving a compound structurally similar to the one (Orie et al., 2019).
Antitumor/Anticancer Activity
- Venkateshwarlu et al. (2014) synthesized a series of compounds including derivatives of 1,6-dihydropyrimidin-2-yl-oxymethyl amines, demonstrating in vitro and in vivo antitumor/anticancer activities (Venkateshwarlu et al., 2014).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-9-14(22)20-15(18-11)21-6-4-12(5-7-21)19-16(23)17-10-13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H2,17,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGXXOBOKNVDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

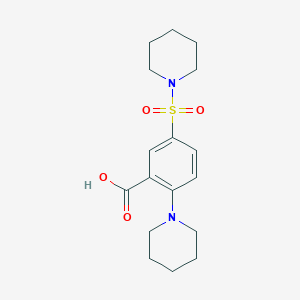
![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)
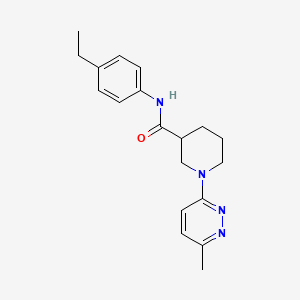
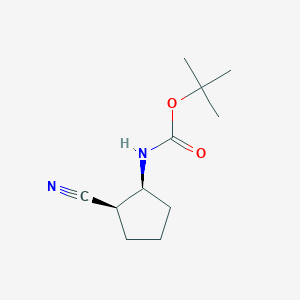
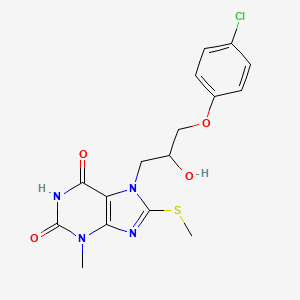
![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
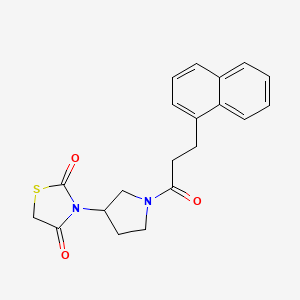
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)
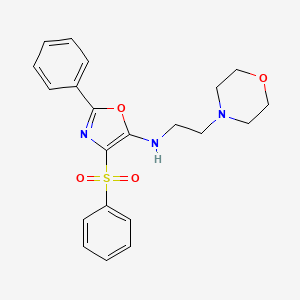

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)
